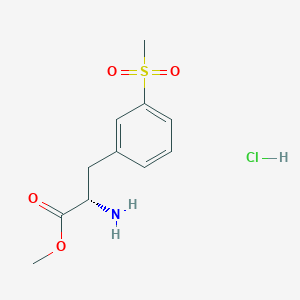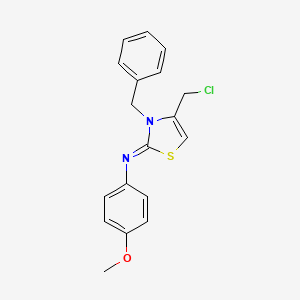
3-benzyl-4-(chloromethyl)-N-(4-methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-4-(chloromethyl)-N-(4-methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-imine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-(chloromethyl)-N-(4-methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-imine typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring. This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Chloromethylation: The chloromethyl group is introduced by reacting the intermediate compound with formaldehyde and hydrochloric acid.
Methoxyphenyl Substitution: Finally, the methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction using 4-methoxyphenylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methoxyphenyl groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the thiazole ring or the chloromethyl group, resulting in the formation of thiazolidine derivatives or dechlorinated products.
Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to facilitate the reaction.
Major Products
Oxidation: Benzaldehyde, 4-methoxybenzaldehyde.
Reduction: Thiazolidine derivatives, dechlorinated thiazole compounds.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Benzyl-4-(chloromethyl)-N-(4-methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-imine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of antimicrobial and anticancer agents.
Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-benzyl-4-(chloromethyl)-N-(4-methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, its structural features allow it to interact with various biological pathways, potentially modulating cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-4-methyl-2,3-dihydro-1,3-thiazol-2-imine
- 3-Benzyl-4-(hydroxymethyl)-N-(4-methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-imine
- 3-Benzyl-4-(bromomethyl)-N-(4-methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-imine
Uniqueness
3-Benzyl-4-(chloromethyl)-N-(4-methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-imine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical modifications
Properties
IUPAC Name |
3-benzyl-4-(chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-22-17-9-7-15(8-10-17)20-18-21(16(11-19)13-23-18)12-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUZMUDSHQDEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)CCl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

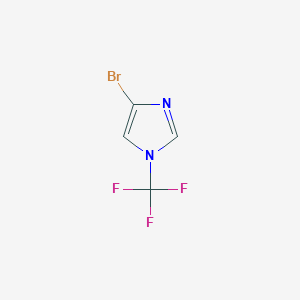
![2-(2-Chlorophenyl)-1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2711064.png)

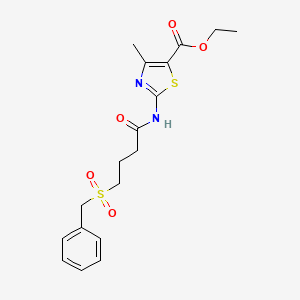
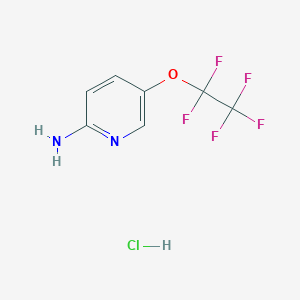

![2-(Pyridin-3-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole](/img/structure/B2711071.png)
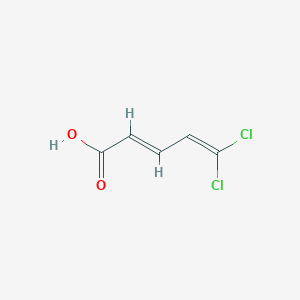
![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2711075.png)
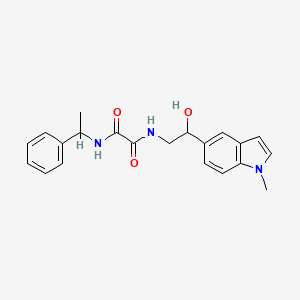
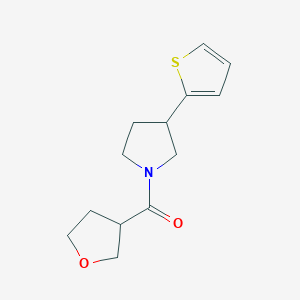
![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2711082.png)
